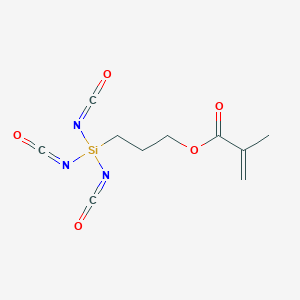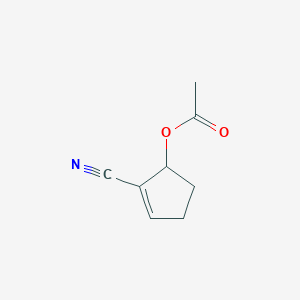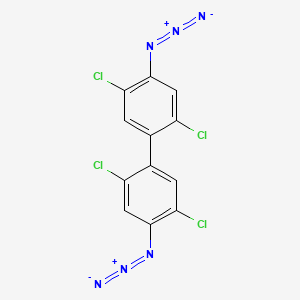![molecular formula C18H18Cl2N2 B14271007 1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 139328-08-8](/img/structure/B14271007.png)
1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a bipyridinium core with a 4-methylphenylmethyl substituent, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 4-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core allows for substitution reactions, where the chloride ions can be replaced with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium bromide or sodium iodide in acetone or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced bipyridinium species.
Substitution: Formation of bipyridinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The bipyridinium core can interact with nucleic acids and proteins, leading to various biological effects. The compound may also generate reactive oxygen species (ROS) upon oxidation, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A parent compound with similar structural features but lacking the 4-methylphenylmethyl substituent.
Methyl viologen: Another bipyridinium salt with different substituents, known for its herbicidal properties.
Uniqueness
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific substituent, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
139328-08-8 |
|---|---|
Molekularformel |
C18H18Cl2N2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H17N2.2ClH/c1-15-2-4-16(5-3-15)14-20-12-8-18(9-13-20)17-6-10-19-11-7-17;;/h2-13H,14H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
KVPCWYHNRWNNAV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)


![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)


![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
